Coenzyme A trilithium dihydrate
Overview
Description
Coenzyme A trilithium dihydrate is a derivative of coenzyme A, a vital cofactor in various biochemical reactions. It plays a crucial role in the metabolism of carboxylic acids, including short and long-chain fatty acids. This compound is often used in research and industrial applications due to its stability and solubility properties .
Preparation Methods
Synthetic Routes and Reaction Conditions: Coenzyme A trilithium dihydrate is synthesized from phosphopantothenate through the action of the enzyme pantothenate kinase. The synthesis involves multiple steps, including phosphorylation, condensation, and reduction reactions. The final product is obtained by crystallization and lyophilization to ensure high purity .
Industrial Production Methods: In industrial settings, this compound is produced using microbial fermentation processes. Yeast or bacterial cultures are genetically engineered to overproduce the precursor molecules, which are then extracted and purified through a series of chromatographic techniques .
Chemical Reactions Analysis
Types of Reactions: Coenzyme A trilithium dihydrate undergoes various types of reactions, including:
Acylation: Facilitates the transfer of acyl groups in enzymatic reactions.
Oxidation and Reduction: Participates in redox reactions within metabolic pathways.
Substitution: Involved in nucleophilic substitution reactions in biochemical processes.
Common Reagents and Conditions:
Acylation Reactions: Typically involve acyl-CoA synthetase enzymes and ATP.
Oxidation and Reduction Reactions: Utilize NADH or NADPH as cofactors.
Substitution Reactions: Often occur under physiological conditions with specific enzymes.
Major Products:
Acetyl-CoA: Formed during the acylation of coenzyme A.
Succinyl-CoA: Produced in the tricarboxylic acid cycle.
Fatty Acyl-CoA: Generated during fatty acid metabolism.
Scientific Research Applications
Coenzyme A trilithium dihydrate has a wide range of applications in scientific research:
Chemistry: Used as a cofactor in enzymatic acetyl transfer reactions.
Biology: Essential for studying metabolic pathways and enzyme mechanisms.
Medicine: Investigated for its role in metabolic disorders and potential therapeutic applications.
Industry: Utilized in the production of pharmaceuticals and diagnostic assays
Mechanism of Action
Coenzyme A trilithium dihydrate functions as a carrier of acyl groups, forming reversible thioester bonds with carbon chains. It is involved in the activation and transport of acyl groups in various metabolic pathways, including the tricarboxylic acid cycle and fatty acid metabolism. The compound interacts with multiple enzymes, facilitating the transfer of acyl groups and supporting energy production and biosynthesis.
Comparison with Similar Compounds
Acetyl-Coenzyme A: A key intermediate in metabolism, involved in the synthesis and oxidation of fatty acids.
Succinyl-Coenzyme A: Participates in the tricarboxylic acid cycle.
Malonyl-Coenzyme A: Involved in fatty acid biosynthesis.
Uniqueness: Coenzyme A trilithium dihydrate is unique due to its trilithium salt form, which enhances its stability and solubility. This makes it particularly useful in research and industrial applications where high purity and stability are required.
Biological Activity
Coenzyme A trilithium dihydrate, primarily known as acetyl-CoA trilithium, is a critical coenzyme involved in various metabolic pathways. This article explores its biological activity, focusing on its role in cellular metabolism, post-translational modifications, and implications in disease contexts.
Overview of Coenzyme A
Coenzyme A (CoA) is an essential cofactor in biochemical reactions, particularly in the metabolism of fatty acids and the citric acid cycle. It acts as a carrier of acyl groups, facilitating the transfer of acetyl groups to various substrates. Acetyl-CoA, the acetylated form of CoA, is pivotal for both catabolic and anabolic processes within cells .
Biological Functions
1. Metabolic Role:
- Energy Production: Acetyl-CoA is a key substrate for the citric acid cycle (TCA cycle), where it contributes to ATP production through oxidative phosphorylation .
- Lipid Synthesis: It serves as a precursor for the biosynthesis of lipids, including fatty acids and cholesterol. This function is particularly crucial under conditions of energy surplus or during growth phases .
2. Post-Translational Modifications:
- Acetyl-CoA acts as a donor of acetyl groups for the acetylation of lysine residues on proteins. This modification can regulate protein function, stability, and interactions . For instance, increased cytoplasmic protein acetylation has been observed in starved U2OS cells treated with acetyl-CoA trilithium .
3. Cellular Stress Response:
- Recent studies have highlighted the antioxidant properties of coenzyme A. It participates in a reversible modification termed protein CoAlation, which protects cysteine residues from irreversible oxidation during oxidative stress . This modification has been linked to cellular responses to metabolic stress and inflammation.
Case Studies and Research Findings
Case Study 1: Cardiomyopathy Model
In a mouse model of pressure overload-induced cardiomyopathy, administration of acetyl-CoA trilithium was shown to blunt maladaptive autophagy and preserve cardiac function. Mice subjected to starvation exhibited reduced levels of acetyl-CoA in various organs, correlating with decreased protein acetylation levels . This suggests that maintaining adequate levels of acetyl-CoA may be protective against cardiac stress.
Case Study 2: Pancreatic Tumorigenesis
Research focused on pancreatic ductal adenocarcinoma (PDA) has revealed that elevated histone acetylation due to increased acetyl-CoA levels can promote tumorigenesis. In experiments involving KRAS mutant acinar cells, targeting acetyl-CoA metabolism was found to suppress tumor growth both in vitro and in vivo . This indicates a potential therapeutic avenue for manipulating metabolic pathways in cancer treatment.
Data Tables
Biological Activity | Function | Implications |
---|---|---|
Energy Production | Substrate for TCA cycle | ATP generation |
Lipid Synthesis | Precursor for fatty acids | Essential for cell membrane integrity |
Protein Acetylation | Modulates protein function | Influences cellular signaling pathways |
Antioxidant Activity | Protects against oxidative damage | Potential therapeutic target in stress response |
Properties
IUPAC Name |
trilithium;[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-2-[[[[3-hydroxy-2,2-dimethyl-4-oxo-4-[[3-oxo-3-(2-sulfanylethylamino)propyl]amino]butoxy]-oxidophosphoryl]oxy-oxidophosphoryl]oxymethyl]oxolan-3-yl] hydrogen phosphate;dihydrate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H36N7O16P3S.3Li.2H2O/c1-21(2,16(31)19(32)24-4-3-12(29)23-5-6-48)8-41-47(38,39)44-46(36,37)40-7-11-15(43-45(33,34)35)14(30)20(42-11)28-10-27-13-17(22)25-9-26-18(13)28;;;;;/h9-11,14-16,20,30-31,48H,3-8H2,1-2H3,(H,23,29)(H,24,32)(H,36,37)(H,38,39)(H2,22,25,26)(H2,33,34,35);;;;2*1H2/q;3*+1;;/p-3/t11-,14-,15-,16?,20-;;;;;/m1...../s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VYMAJVUGLWJGOO-JVQAMNNVSA-K | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[Li+].[Li+].[Li+].CC(C)(COP(=O)([O-])OP(=O)([O-])OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)[O-])C(C(=O)NCCC(=O)NCCS)O.O.O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[Li+].[Li+].[Li+].CC(C)(COP(=O)([O-])OP(=O)([O-])OC[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)[O-])C(C(=O)NCCC(=O)NCCS)O.O.O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H37Li3N7O18P3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0046729 | |
Record name | Coenzyme A trilithium dihydrate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID0046729 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
821.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
102778-59-6 | |
Record name | Coenzyme A trilithium dihydrate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID0046729 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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